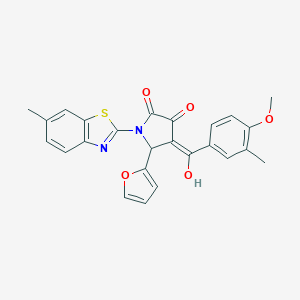![molecular formula C27H25NO5 B266860 (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as HPPD inhibitor and is primarily used as a herbicide for controlling weeds in crops.
作用机制
The mechanism of action of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is primarily through the inhibition of HPPD. This enzyme is essential for the biosynthesis of carotenoids and plastoquinone in plants. The inhibition of HPPD leads to the accumulation of toxic intermediates, which eventually leads to the death of the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its herbicidal properties. The inhibition of HPPD leads to the accumulation of toxic intermediates, which eventually leads to the death of the plant. This compound has also been shown to have anti-inflammatory properties and can be used to treat diseases such as arthritis and asthma. Additionally, this compound has also been shown to have anti-cancer properties and can be used in the development of new cancer therapies.
实验室实验的优点和局限性
The advantages of using (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione in lab experiments are primarily related to its potent herbicidal properties. This compound is highly effective in controlling weeds in crops, and its use can lead to higher yields and better crop quality. However, the limitations of using this compound in lab experiments are related to its toxicity and potential environmental impact. This compound is highly toxic to plants, and its use can lead to the accumulation of toxic intermediates in the environment.
未来方向
There are several future directions for research on (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione. One potential direction is the development of new herbicides based on this compound. This can involve the modification of the compound to improve its efficacy and reduce its toxicity.
Another potential direction is the development of new therapies for diseases such as arthritis and cancer based on the anti-inflammatory and anti-cancer properties of this compound. This can involve the development of new drug delivery systems to improve the bioavailability of the compound and reduce its potential side effects.
Conclusion:
In conclusion, this compound is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is primarily used as a herbicide for controlling weeds in crops, but recent research has shown that it has other potential applications, including the treatment of diseases such as arthritis and cancer. Further research is needed to fully understand the potential of this compound and to develop new therapies based on its properties.
合成方法
The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-phenoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the final product. The yield of this reaction is typically low, and the process requires several purification steps to obtain a pure product.
科学研究应用
The primary application of (4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is in the field of herbicides. This compound acts as a potent inhibitor of HPPD, which is an enzyme that is essential for the biosynthesis of carotenoids and plastoquinone in plants. The inhibition of HPPD leads to the accumulation of toxic intermediates, which eventually leads to the death of the plant.
Apart from its herbicidal properties, this compound has also been studied for its potential applications in the treatment of various diseases. Recent research has shown that this compound has potent anti-inflammatory properties and can be used to treat diseases such as arthritis and asthma. Additionally, this compound has also been shown to have anti-cancer properties and can be used in the development of new cancer therapies.
属性
分子式 |
C27H25NO5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC 名称 |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25NO5/c1-32-17-9-16-28-24(20-12-8-15-22(18-20)33-21-13-6-3-7-14-21)23(26(30)27(28)31)25(29)19-10-4-2-5-11-19/h2-8,10-15,18,24,29H,9,16-17H2,1H3/b25-23+ |
InChI 键 |
OIUVGBDUWFNQEL-WJTDDFOZSA-N |
手性 SMILES |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
规范 SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266791.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266796.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266799.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266801.png)
